molecular formula C8H6BrF3 B3420275 5-(2-Bromoethyl)-1,2,3-trifluorobenzene CAS No. 181806-29-1

5-(2-Bromoethyl)-1,2,3-trifluorobenzene

Cat. No.: B3420275
CAS No.: 181806-29-1
M. Wt: 239.03 g/mol
InChI Key: LPIPCUJEZWXEED-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,2,3-trifluorobenzene typically involves the following steps:

    Bromination of Ethylbenzene: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2-bromoethylbenzene.

    Fluorination: The 2-bromoethylbenzene is then subjected to a fluorination reaction using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3+), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Electrophilic Aromatic Substitution: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products such as 5-(2-Hydroxyethyl)-1,2,3-trifluorobenzene, 5-(2-Cyanoethyl)-1,2,3-trifluorobenzene, or 5-(2-Aminoethyl)-1,2,3-trifluorobenzene can be formed.

    Electrophilic Aromatic Substitution: Products include 5-(2-Bromoethyl)-4-nitro-1,2,3-trifluorobenzene, 5-(2-Bromoethyl)-4-sulfonyl-1,2,3-trifluorobenzene, and 5-(2,4-Dibromoethyl)-1,2,3-trifluorobenzene.

Scientific Research Applications

5-(2-Bromoethyl)-1,2,3-trifluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

    Biological Studies: Utilized in studies involving the interaction of fluorinated organic compounds with biological systems, providing insights into their behavior and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1,2,3-trifluorobenzene involves its interaction with various molecular targets and pathways:

    Nucleophilic Substitution: The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroethyl)-1,2,3-trifluorobenzene
  • 5-(2-Iodoethyl)-1,2,3-trifluorobenzene
  • 5-(2-Fluoroethyl)-1,2,3-trifluorobenzene

Uniqueness

5-(2-Bromoethyl)-1,2,3-trifluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(2-bromoethyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIPCUJEZWXEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181806-29-1
Record name 5-(2-bromoethyl)-1,2,3-trifluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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